2-Benzyloxy-4-iodophenol

Heck coupling Palladium catalysis Phenol protection

Researchers attempting Pd-catalyzed cross-coupling with unprotected 4-iodophenol often encounter poor conversion due to catalyst poisoning by the acidic phenol proton. 2-Benzyloxy-4-iodophenol (CAS 289471-92-7) solves this via benzyl protection of the ortho-hydroxyl group, enabling efficient Suzuki, Heck, and Ullmann couplings. • Enables heterogeneous Pd/C-catalyzed couplings where free-OH analogs fail • Ortho-benzyloxy group mediates C(sp³)-H activation in cascade cross-electrophile coupling • Benzyl ether cleaved quantitatively via hydrogenolysis post-coupling to reveal free phenol Supplied as a solid at ≥98% purity with validated single-crystal X-ray structure; stored at 4°C under nitrogen.

Molecular Formula C13H11IO2
Molecular Weight 326.13 g/mol
CAS No. 289471-92-7
Cat. No. B135325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyloxy-4-iodophenol
CAS289471-92-7
Synonyms4-Iodo-2-(phenylmethoxy)phenol; 
Molecular FormulaC13H11IO2
Molecular Weight326.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=CC(=C2)I)O
InChIInChI=1S/C13H11IO2/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2
InChIKeySUUAJTJMEHPEDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzyloxy-4-iodophenol Technical Profile


2-Benzyloxy-4-iodophenol (CAS 289471-92-7) is a functionalized aryl iodide with molecular formula C₁₃H₁₁IO₂ and molecular weight 326.13 g/mol, typically supplied as a solid with ≥97–98% purity requiring storage at 4°C with protection from light and under nitrogen . The compound features three orthogonal functional handles—a phenolic hydroxyl group, an aryl iodide moiety, and a benzyl-protected phenol oxygen—that enable sequential transformations in complex molecule synthesis [1]. Its primary applications include serving as a building block for Suzuki–Miyaura and Ullmann cross-coupling reactions, as well as a precursor for isotope-labeled quercetin conjugates in analytical and biochemical studies [2].

Why Unprotected 4-Iodophenol Cannot Substitute


Unprotected 4-iodophenol fails as a direct substitute for 2-benzyloxy-4-iodophenol in Heck and related cross-coupling reactions where the phenolic hydroxyl must remain intact for downstream transformations. Experimental data demonstrate that the free-OH 4-iodophenol gives poor conversion in heterogeneous Pd/C-catalyzed coupling reactions, whereas the benzyl-protected analog proceeds efficiently without interference from the acidic phenol proton [1]. Furthermore, the ortho-benzyloxy group in 2-benzyloxy-4-iodophenol can function as a crucial mediator via C(sp³)–H activation in Pd-catalyzed cascade cross-electrophile coupling/C–H alkylation reactions—a reactivity mode inaccessible to non-benzyloxy-substituted aryl iodides [2].

Comparative Evidence for 2-Benzyloxy-4-iodophenol


Benzyl Protection vs. Free Phenol in Heck Coupling

In a 2009 study by Cusati et al. evaluating heterogeneous Pd/C-catalyzed Heck coupling of aryl halides with styrene, the unprotected 4-iodophenol substrate (Table 2, entry 11) gave only poor conversion, whereas protected aryl iodides and bromides proceeded with high yields. The authors explicitly note: 'Unexpectedly, the use of the free-OH 4-iodophenol as aryl halide did not improve the procedure as poor conversion was achieved' [1]. In contrast, 4-benzyloxybromobenzene (a structurally analogous protected substrate) gave successful coupling, and for deactivated substrates, iodo-derivatives were required to achieve better results (Table 2, entries 16 and 21). The free-OH 4-iodophenol exhibited 'poor conversion,' while 2-iodophenol (unprotected but lacking the para-OH electronic effect) gave good yield (Table 2, entry 12) [1]. This establishes that the benzyl-protected 4-iodophenol scaffold avoids the detrimental effect of the free para-phenol group on catalytic turnover.

Heck coupling Palladium catalysis Phenol protection Heterogeneous catalysis

Ortho-Benzyloxy as Mediator in Cascade C–H Alkylation

Wu, Jiang, and Zhang (2021, Chemical Science) reported a Pd-catalyzed cascade cross-electrophile coupling and C–H alkylation reaction of 2-iodo-alkoxylarenes with alkyl chlorides. The study explicitly identifies methoxy and benzyloxy groups as 'crucial mediators via primary or secondary C(sp³)–H activation' [1]. The reaction provides access to alkylated phenol derivatives that are 'widely found in bioactive compounds and organic functional materials' [1]. Critically, this reactivity is specific to ortho-alkoxy-substituted aryl iodides; simple 4-iodophenol or non-alkoxylated aryl iodides lack the C(sp³)–H bond adjacent to oxygen required for mediator generation, rendering them incompetent substrates for this cascade transformation. The benzyloxy group is explicitly cited alongside methoxy as a compatible mediator [1].

Cross-electrophile coupling C–H activation Palladium catalysis Cascade reactions

Halogen Exchange Synthesis Yield Benchmark

A documented synthetic route to 2-benzyloxy-4-iodophenol proceeds from 4-tert-octylphenol via sequential bromination, benzyl protection, and halogen exchange reaction . ChemicalBook reports a specific preparation yielding 2-(benzyloxy)-4-iodophenol with an isolated yield of 62.9% (74.6 g, 229 mmol) using sodium hypochlorite, sodium iodide, and sodium hydroxide in methanol at -10 to 10 °C . The product was characterized by ¹H NMR (501 MHz). This established route provides a reliable benchmark for process development and quality control, though alternative routes from 4-iodophenol via benzylation are also employed [1].

Halogen exchange Benzyl protection Synthesis yield Process chemistry

Single-Crystal X-Ray Structure Confirmation

The crystal structure of 2-benzyloxy-4-iodophenol has been determined by single-crystal X-ray diffraction, with displacement ellipsoids drawn at the 50% probability level [1]. The structure provides unambiguous regiochemical confirmation of the 4-iodo substitution pattern and 2-benzyloxy positioning, establishing the exact solid-state geometry including hydrogen bonding networks and molecular packing [1]. This structural certification is critical for applications requiring precise 3D molecular information, such as molecular docking studies, crystallographic fragment screening, or structure-based drug design campaigns.

Crystal structure X-ray crystallography Regiochemical confirmation Solid-state characterization

Validated Application Scenarios


Temporary Phenol Protection in Cross-Coupling

This compound is optimally deployed when a phenolic hydroxyl must be preserved through a cross-coupling step for later deprotection and functionalization. The benzyl group prevents the detrimental effect of the free phenol on catalytic turnover in heterogeneous Pd/C-catalyzed Heck and Suzuki couplings, as evidenced by the poor conversion observed with unprotected 4-iodophenol [1]. The benzyl ether is readily cleaved via hydrogenolysis post-coupling to reveal the free phenol for downstream conjugation or further derivatization.

Cascade Cross-Electrophile Coupling / C–H Alkylation

This compound serves as a competent substrate for the Pd-catalyzed cascade reaction reported by Wu et al. (2021), wherein the ortho-benzyloxy group functions as a crucial mediator via C(sp³)–H activation to enable coupling with alkyl chlorides [2]. This provides access to alkylated phenol derivatives found in bioactive compounds and organic functional materials—a transformation not accessible to simple 4-iodophenol or non-alkoxylated aryl iodides.

Isotope-Labeled Quercetin Conjugate Synthesis

2-Benzyloxy-4-iodophenol is a documented precursor for the synthesis of isotope-labeled quercetin conjugates [3]. This application leverages the compound's aryl iodide functionality for the introduction of isotopic labels (radiolabels or stable isotopes) via cross-coupling or halogen exchange, enabling the preparation of tracer molecules for pharmacokinetic, metabolic, or analytical chemistry investigations involving flavonoid derivatives.

Crystallography and Computational Chemistry

The published single-crystal X-ray structure [4] makes this compound suitable for projects requiring validated 3D coordinates—including molecular docking studies, fragment-based screening, or molecular mechanics parameterization. The unambiguous regiochemical confirmation eliminates ambiguity in computational models and supports structure-activity relationship (SAR) analyses.

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